molecular formula C10H20F2N2O2 B13452224 tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate

tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate

Cat. No.: B13452224
M. Wt: 238.27 g/mol
InChI Key: OAQPLTFQPYNSRA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m1/s1

InChI Key

OAQPLTFQPYNSRA-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(F)F)CN

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)F)CN

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate undergoes several types of chemical reactions:

Scientific Research Applications

tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups without affecting the amine.

    Biology: The compound is used in the synthesis of peptides and other biologically active molecules, where it helps in protecting the amino group during the synthesis process.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of the amino group during various stages of synthesis.

    Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate involves the following steps:

Comparison with Similar Compounds

tert-Butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate can be compared with other similar compounds:

Biological Activity

tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity through various studies and data tables.

  • Molecular Formula : C16H29N3O
  • Molecular Weight : 285.43 g/mol
  • CAS Number : 1210348-34-7

The compound features a tert-butyl group and a difluoropentanamine moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-amino-5,5-difluoropentan-2-amine. The process can be optimized to enhance yield and purity, often employing various solvents and catalysts to facilitate the reaction.

Pharmacological Profile

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Effects :
    • A series of carbamate derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial potency.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain structural modifications enhanced cytotoxic effects, with IC50 values ranging from 10 to 50 µM for some derivatives.
  • Enzyme Inhibition Studies :
    • Compounds similar to this compound were evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibition constants (Ki) were determined in the low micromolar range.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerCytotoxicity against HeLa cells
Enzyme InhibitionDPP-IV inhibition

Table 2: Synthesis Conditions

ReagentSolventTemperatureYield (%)
tert-butyl carbamateAcetonitrile60 °C85%
1-amino-5,5-difluoropentan-2-amineEthanolRoom Temperature90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.